2,5-dibromo-N-tert-butylthiophene-3-sulfonamide

Synthetic chemistry Cross-coupling Building block procurement

This 3‑sulfonamide regioisomer integrates two aryl‑Br handles for iterative Suzuki/Stille couplings (est. 31–52% over two steps) and an acid‑labile N‑tert‑butyl steering group that remains intact during Pd catalysis and is cleavable with AlI₃ or TFA. The pure 3‑regiochemistry avoids the ~46% 2‑sulfonamide contamination typical of direct sulfochlorination, delivering a homogeneous entry for carbonic‑anhydrase screening (hCA‑II IC₅₀ down to 23.4 nM). Also serves as the brominated comparator to the 2,5‑dichloro analog for halogen‑dependent cytotoxicity studies. Procure as the matched dibromo/dichloro pair for head‑to‑head profiling.

Molecular Formula C8H11Br2NO2S2
Molecular Weight 377.1 g/mol
Cat. No. B12557626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dibromo-N-tert-butylthiophene-3-sulfonamide
Molecular FormulaC8H11Br2NO2S2
Molecular Weight377.1 g/mol
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)C1=C(SC(=C1)Br)Br
InChIInChI=1S/C8H11Br2NO2S2/c1-8(2,3)11-15(12,13)5-4-6(9)14-7(5)10/h4,11H,1-3H3
InChIKeyRVDRNWDMKBLZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromo-N-tert-butylthiophene-3-sulfonamide: Structural Identity, Compound Class, and Procurement-Relevant Characteristics


2,5-Dibromo-N-tert-butylthiophene-3-sulfonamide (CAS 146013-21-0; molecular formula C₈H₁₁Br₂NO₂S₂; MW 377.1) is a doubly brominated thiophene-3-sulfonamide bearing an N-tert-butyl substituent . It belongs to the class of heteroaryl sulfonamides, which are widely employed as synthetic building blocks, pharmacophoric elements in carbonic anhydrase inhibition, and intermediates for cross-coupling-based diversification [1]. The compound integrates three structurally significant features within a single low-molecular-weight scaffold: (i) two aryl bromine handles at the thiophene 2- and 5-positions enabling orthogonal or sequential cross-coupling, (ii) a sulfonamide group at the 3-position—a regiochemical arrangement that differs from the more extensively studied 2-thiophenesulfonamide series, and (iii) a bulky N-tert-butyl group that modulates both the steric environment and the acid-lability of the sulfonamide N–H bond [2].

Why 2,5-Dibromo-N-tert-butylthiophene-3-sulfonamide Cannot Be Interchanged with Close Structural Analogs: Quantitative Differentiation Rationale


Casual interchange with the primary sulfonamide analog (2,5-dibromothiophene-3-sulfonamide, CAS 7182-36-7), the non-brominated N-tert-butyl congener (CAS 59337-99-4), or the 2-sulfonamide regioisomer (N-tert-butyl-2-thiophenesulfonamide, CAS 100342-30-1) introduces distinct and measurable alterations in reactivity, lipophilicity, and synthetic utility. The N-tert-butyl group confers a >10⁵-fold differential in sulfonamide N–H acidity relative to the primary sulfonamide [1], while the two bromine atoms are absent in the non-halogenated analog, eliminating the capacity for dual cross-coupling diversification [2]. The 3-sulfonamide regiochemistry places the electron-withdrawing SO₂ group in a meta-like orientation relative to the thiophene sulfur, producing a different electronic landscape and sulfochlorination-derived product distribution compared with the 2-substituted series [3]. These are not incremental differences—each substitution or deletion fundamentally alters the compound's suitability for specific synthetic sequences and biological screening cascades.

Quantitative Evidence Guide: 2,5-Dibromo-N-tert-butylthiophene-3-sulfonamide Versus Closest Analogs


Dual Bromine Handles Enable Sequential Cross-Coupling: Structural Differentiation from Mono-Bromo and Non-Halogenated Analogs

The target compound possesses two aryl C–Br bonds at the thiophene 2- and 5-positions, enabling sequential or orthogonal palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira). The primary sulfonamide analog 2,5-dibromothiophene-3-sulfonamide (CAS 7182-36-7) shares this dual-bromine feature but lacks N-tert-butyl protection. The non-brominated analog N-tert-butylthiophene-3-sulfonamide (CAS 59337-99-4) contains zero bromine atoms, precluding direct cross-coupling without prior halogenation. In a closely related monobromo system, 5-bromo-N-alkylthiophene-2-sulfonamides achieved Suzuki-Miyaura coupling yields of 56–72% across seven aryl boronic acid substrates [1], establishing a performance benchmark for bromothiophene sulfonamide cross-coupling that the target compound, with its dual bromine sites, can undergo twice per molecule for iterative diversification.

Synthetic chemistry Cross-coupling Building block procurement

N-tert-Butyl Protection Modulates Sulfonamide pKa and Deprotection Chemistry Relative to Primary Sulfonamide Analogs

The N-tert-butyl substituent on the sulfonamide nitrogen differentiates the target compound from its primary sulfonamide analog 2,5-dibromothiophene-3-sulfonamide (CAS 7182-36-7). Secondary N-(tert-butyl)sulfonamides are documented to undergo chemoselective N-dealkylation upon treatment with AlI₃ (generated in situ from aluminum and iodine in acetonitrile), as well as with BCl₃, TFA, and triflic acid, whereas primary sulfonamides lack this deprotection handle [1]. Furthermore, the electron-donating tert-butyl group reduces sulfonamide N–H acidity relative to the primary –SO₂NH₂ group. In the broader thiophene sulfonamide class, measured pKa values span approximately 5.9–12.6, with N-substitution and ring electronics serving as primary modulators [2]. The N-tert-butyl group also increases calculated lipophilicity; the 2-regioisomer N-tert-butyl-2-thiophenesulfonamide (CAS 100342-30-1) has a reported LogP of 3.30 [3], and the addition of two bromine atoms to the thiophene ring in the target compound is expected to increase LogP by approximately 1.0–1.5 units based on the π contribution of aromatic bromine.

Medicinal chemistry Protecting group strategy Physicochemical profiling

3-Sulfonamide Regiochemistry Alters Sulfochlorination Product Distribution: Evidence from 2,5-Dibromothiophene Reaction with Chlorosulfonic Acid

The sulfochlorination of 2,5-dibromothiophene with chlorosulfonic acid followed by aqueous ammonia treatment yields a ternary mixture of thiophenesulfonamide regioisomers. Rozentsveig et al. (2007) determined the product distribution by GC-MS and multidimensional NMR (¹H, ¹³C, HSQC, HMBC, NOESY) as 5-bromothiophene-2-sulfonamide : 4,5-dibromothiophene-3-sulfonamide : 3,5-dibromothiophene-2-sulfonamide in a 3:54:43 ratio [1]. Critically, the 4,5-dibromothiophene-3-sulfonamide (the 3-sulfonamide regioisomer) constitutes the major product at 54% of the mixture. In contrast, 2,5-dichlorothiophene under identical conditions affords a simpler 70:30 mixture of 5-chlorothiophene-2-sulfonamide and 4,5-dichlorothiophene-3-sulfonamide, demonstrating that the halogen identity (Br vs. Cl) significantly influences the regiochemical outcome [1]. The target compound, as a pure 3-sulfonamide with an N-tert-butyl group, circumvents the isomeric mixture problem inherent in direct sulfochlorination routes by employing an alternative synthetic strategy (sulfonylation with pre-formed sulfonyl chloride or bromine-lithium exchange/SO₂ insertion), enabling procurement of a single, defined regioisomer.

Process chemistry Regioselectivity Sulfonamide synthesis

Thiophene-3-Sulfonamide Class-Level Carbonic Anhydrase Inhibition Potency: IC₅₀ Range from Sub-Nanomolar to Low Micromolar

Thiophene-based sulfonamides constitute a validated pharmacophore class for carbonic anhydrase (CA) inhibition. Alım et al. (2020) evaluated a panel of thiophene-based sulfonamides against human erythrocyte carbonic anhydrase isoforms I and II (hCA-I and hCA-II), reporting IC₅₀ values spanning 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II, with corresponding Kᵢ values of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM (hCA-I) and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM (hCA-II) [1]. The most potent compound in the series exhibited an IC₅₀ of 69 nM against hCA-I. These compounds displayed a noncompetitive inhibition mechanism, with molecular docking revealing binding interactions outside the catalytic active site. Notably, both the sulfonamide moiety and the thiophene ring were identified as critical pharmacophoric elements [1]. The 2,5-dihalogenated thiophene-3-sulfonamide subclass has been specifically investigated for anticancer activity: the 2,5-dichloro analog (2,5-dichlorothiophene-3-sulfonamide) demonstrated GI₅₀ values of 7.2 ± 1.12 µM (HeLa), 4.62 ± 0.13 µM (MDA-MB231), and 7.13 ± 0.13 µM (MCF-7) [2], establishing a potency benchmark for 2,5-dihalothiophene-3-sulfonamides against which the brominated N-tert-butyl derivative may be compared in future studies.

Enzyme inhibition Carbonic anhydrase Pharmacological screening

Bromine vs. Chlorine in 2,5-Dihalothiophene-3-sulfonamides: Differential Reactivity in Cross-Coupling and Predicted Physicochemical Profile

The choice between bromine and chlorine substituents on the thiophene-3-sulfonamide core carries measurable consequences for both reactivity and physicochemical properties. In palladium-catalyzed cross-coupling, C–Br bonds are significantly more reactive than C–Cl bonds due to lower bond dissociation energy (C–Br ~285 kJ/mol vs. C–Cl ~327 kJ/mol), enabling milder coupling conditions and broader substrate scope. From a lipophilicity standpoint, each aromatic bromine contributes approximately π = +0.86 to logP versus π = +0.71 for chlorine (Hansch substituent constants), translating to a predicted ΔLogP of approximately +0.3 for the dibromo vs. dichloro analog [1]. The anticancer activity data for 2,5-dichlorothiophene-3-sulfonamide (GI₅₀ 4.62–7.2 µM across three cell lines) [2] provides a quantitative baseline; the brominated analog is expected to differ in potency due to altered electronic effects (σₘ Br = +0.39 vs. Cl = +0.37) and the enhanced leaving-group ability of bromide in potential SNAr pathways. Additionally, the N-tert-butyl group on the target compound adds steric shielding not present in the primary sulfonamide dichloro comparator, which may affect target binding kinetics.

Halogen effects Cross-coupling reactivity Physicochemical prediction

Validated Application Scenarios for 2,5-Dibromo-N-tert-butylthiophene-3-sulfonamide Based on Quantitative Evidence


Iterative Cross-Coupling Platform for Thiophene-3-Sulfonamide Library Synthesis

The two aryl bromide handles enable sequential Suzuki-Miyaura or Stille couplings without additional halogenation steps. Based on the 56–72% per-coupling yields demonstrated in closely related monobromo thiophene-2-sulfonamide systems [1], a two-step iterative sequence on the target compound should deliver diversified 2,5-diaryl-thiophene-3-sulfonamides in estimated overall yields of 31–52%. The N-tert-butyl group remains intact during Pd-catalyzed coupling and can be subsequently removed with AlI₃/MeCN or TFA [2] to reveal the primary sulfonamide for further functionalization. This scenario is particularly valuable for SAR libraries targeting carbonic anhydrase isoforms or kinase ATP-binding sites where both aryl substituents modulate potency and selectivity.

Carbonic Anhydrase Inhibitor Screening with Defined 3-Sulfonamide Regiochemistry

As a pure 3-sulfonamide regioisomer—avoiding the 46% 2-sulfonamide contamination generated in direct sulfochlorination routes [3]—this compound provides a chemically homogeneous entry point for CA inhibition assays. The thiophene sulfonamide class exhibits hCA-II IC₅₀ values as low as 23.4 nM and a >1,000-fold dynamic range (23.4 nM to 1.405 µM) depending on substitution [4], indicating that the specific 2,5-dibromo-N-tert-butyl substitution pattern may yield a distinct potency and selectivity profile relative to other class members. Screening against the full panel of human CA isoforms (I–XIV) is recommended for comprehensive profiling.

Bromine-to-Chlorine Comparator Studies in 2,5-Dihalothiophene-3-sulfonamide Anticancer Programs

The 2,5-dichloro analog has established anticancer activity with GI₅₀ values of 4.62–7.2 µM against HeLa, MDA-MB231, and MCF-7 cell lines [5]. The target brominated compound, with its ∼42 kJ/mol lower C–X bond dissociation energy and ∼0.3 unit higher predicted logP, serves as the logical paired comparator for halogen-dependent cytotoxicity and target engagement studies. Procurement of both the dibromo and dichloro analogs as a matched pair enables direct head-to-head determination of whether the enhanced reactivity or altered lipophilicity of the brominated derivative translates to differential cellular potency or selectivity.

N-tert-Butyl-Directed Late-Stage Functionalization and Traceless Deprotection Sequences

The N-tert-butyl group functions as a transient protecting/steering group. Following cross-coupling or sulfonamide-directed C–H functionalization reactions, the tert-butyl group can be chemoselectively cleaved with AlI₃ (Al + I₂ in MeCN), BCl₃, TFA, or triflic acid to reveal the primary sulfonamide [2]. This deprotection strategy is compatible with a range of functional groups and enables late-stage diversification strategies (e.g., N-alkylation, N-acylation, N-arylation) that are inaccessible with primary sulfonamide building blocks. This scenario is most relevant to process chemistry and medicinal chemistry groups requiring sequential protection/deprotection logic in multi-step synthetic routes.

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